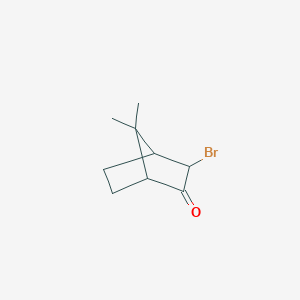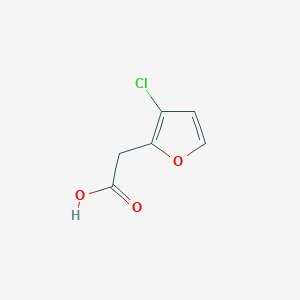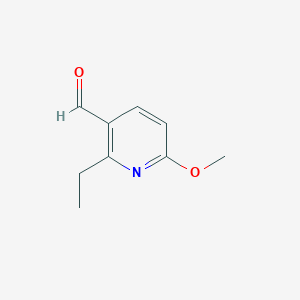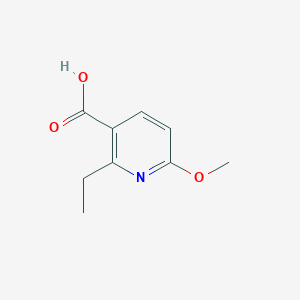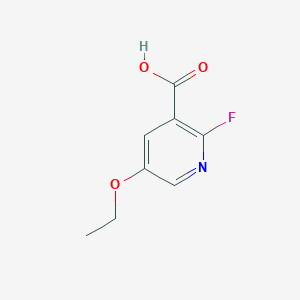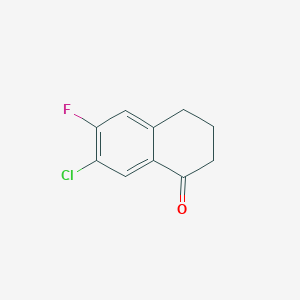
7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is a colorless crystalline solid with a molecular weight of 201.55 g/mol. It is an organic compound with a unique structure consisting of a seven-membered ring, containing six carbon atoms and one nitrogen atom, and two hydrogens attached to the ring. The compound is of interest to scientists due to its potential for use in a variety of applications. Synthesis of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is relatively straightforward, and its unique structure makes it attractive for a variety of research applications.
Applications De Recherche Scientifique
7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is of interest to scientists due to its potential for use in a variety of research applications. It has been used as an inhibitor of the enzyme cytochrome P450 2C19, which is involved in the metabolism of certain drugs. It has also been used as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the metabolism of certain drugs and in the synthesis of nucleotides. In addition, it has been used as an inhibitor of the enzyme topoisomerase II, which is involved in DNA replication and transcription.
Mécanisme D'action
7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one acts as an inhibitor of enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its reaction, thus inhibiting the enzyme’s activity.
Biochemical and Physiological Effects
7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzymes cytochrome P450 2C19, dihydrofolate reductase, and topoisomerase II. In addition, it has been shown to inhibit the growth of certain tumor cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique structure makes it attractive for a variety of research applications. In addition, it has been shown to have a variety of biochemical and physiological effects, making it useful for studying the effects of certain drugs and other compounds on the body.
The main limitation of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is its potential toxicity. It has been shown to be toxic to certain cell lines, and should be used with caution in laboratory experiments.
Orientations Futures
There are a variety of potential future directions for research involving 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one. One potential direction is to further investigate its potential toxicity and its effects on different cell lines. Additionally, further research could be done to explore its potential for use in drug development, as well as its potential for use as a diagnostic tool. Additionally, further research could be done to explore its potential for use in the synthesis of other compounds, such as drugs and other organic compounds. Finally, further research could be done to explore its potential for use in the synthesis of other compounds, such as drugs and other organic compounds.
Méthodes De Synthèse
7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one can be synthesized through a two-step process involving the reaction of 1,2-dichloro-4-fluoro-benzene with sodium hydroxide to form the intermediate 1,2-dichloro-3,4-dihydronaphthalen-1(2H)-one, followed by the reaction of the intermediate with chlorine gas to form the desired product. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the temperature is maintained at 0°C. The reaction is complete after 1-2 hours.
Propriétés
IUPAC Name |
7-chloro-6-fluoro-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHGZGQWUYGBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C(=O)C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

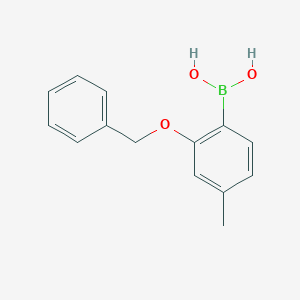

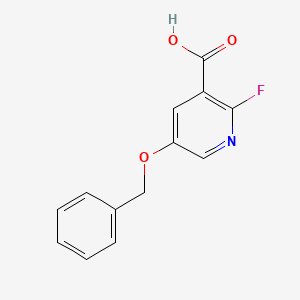
![tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B6306445.png)
![2-Chloro-5,6,7-trifluorobenzo[d]thiazole](/img/structure/B6306450.png)



